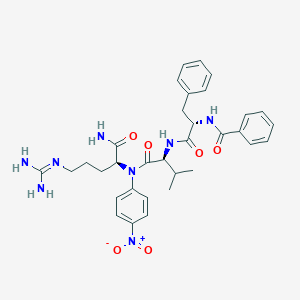

Bz-Phe-Val-N(Ph(4-NO2))Arg-NH2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is particularly valuable for its ability to serve as a substrate for various proteolytic enzymes such as thrombin, trypsin, and papain . The cleavage of this substrate by these enzymes releases p-nitroaniline, which can be quantitatively measured by absorbance at 405 nm, making it a useful tool in enzymatic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bz-Phe-Val-N(Ph(4-NO2))Arg-NH2 involves multiple steps, starting with the protection of amino groups and the sequential coupling of amino acids. The process typically includes:

Protection of Amino Groups: The amino groups of phenylalanine, valine, and arginine are protected using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).

Coupling Reactions: The protected amino acids are then coupled sequentially using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the peptide chain.

Introduction of the Nitro Group: The nitro group is introduced to the phenyl ring of the arginine residue through nitration reactions using reagents like nitric acid.

Deprotection: Finally, the protecting groups are removed under acidic or basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification, and the final product is often lyophilized for storage and distribution .

Chemical Reactions Analysis

Types of Reactions

Bz-Phe-Val-N(Ph(4-NO2))Arg-NH2 undergoes several types of chemical reactions, including:

Hydrolysis: Catalyzed by proteolytic enzymes like thrombin, trypsin, and papain, leading to the release of p-nitroaniline.

Nitration: Introduction of the nitro group to the phenyl ring during synthesis.

Coupling Reactions: Formation of peptide bonds during synthesis.

Common Reagents and Conditions

Hydrolysis: Enzymes such as thrombin, trypsin, and papain in buffered solutions at optimal pH and temperature conditions.

Nitration: Nitric acid or other nitrating agents under controlled temperature conditions.

Coupling Reactions: DCC or EDC as coupling reagents in the presence of base catalysts.

Major Products Formed

- Hydrolysis: p-Nitroaniline and the corresponding peptide fragments .

Nitration: Nitro-substituted phenylalanine derivatives.

Coupling Reactions: Peptide chains with protected amino groups.

Scientific Research Applications

Bz-Phe-Val-N(Ph(4-NO2))Arg-NH2 has a wide range of applications in scientific research:

Biochemistry: Used as a chromogenic substrate for studying the activity of proteolytic enzymes such as thrombin, trypsin, and papain.

Pharmacology: Utilized in drug discovery and development to screen for enzyme inhibitors and activators.

Industrial Applications: Applied in the production of enzyme-based products and in quality control processes.

Mechanism of Action

The mechanism of action of Bz-Phe-Val-N(Ph(4-NO2))Arg-NH2 involves its cleavage by specific proteolytic enzymes. The compound serves as a substrate, and upon enzymatic cleavage, it releases p-nitroaniline. This release can be quantitatively measured by absorbance at 405 nm, providing a direct measure of enzyme activity . The molecular targets include the active sites of enzymes like thrombin, trypsin, and papain, which recognize and cleave the peptide bonds in the substrate .

Comparison with Similar Compounds

Similar Compounds

N-Benzoyl-Phe-Val-Arg-p-nitroanilide hydrochloride: A similar compound with a hydrochloride salt form, used for similar applications.

N-Benzoyl-Pro-Phe-Arg-p-nitroanilide: Another chromogenic substrate used for studying proteolytic enzymes.

Nα-Benzoyl-L-arginine-4-nitroanilide: A substrate for trypsin and other proteases.

Uniqueness

Bz-Phe-Val-N(Ph(4-NO2))Arg-NH2 is unique due to its specific structure, which makes it an excellent substrate for a wide range of proteolytic enzymes. Its ability to release p-nitroaniline upon cleavage allows for easy and accurate measurement of enzyme activity, making it a valuable tool in various biochemical and medical research applications .

Properties

Molecular Formula |

C33H40N8O6 |

|---|---|

Molecular Weight |

644.7 g/mol |

IUPAC Name |

N-[(2S)-1-[[(2S)-1-(N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-nitroanilino)-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide |

InChI |

InChI=1S/C33H40N8O6/c1-21(2)28(39-31(44)26(20-22-10-5-3-6-11-22)38-30(43)23-12-7-4-8-13-23)32(45)40(24-15-17-25(18-16-24)41(46)47)27(29(34)42)14-9-19-37-33(35)36/h3-8,10-13,15-18,21,26-28H,9,14,19-20H2,1-2H3,(H2,34,42)(H,38,43)(H,39,44)(H4,35,36,37)/t26-,27-,28-/m0/s1 |

InChI Key |

PIPRQKVYNAHWRU-KCHLEUMXSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Canonical SMILES |

CC(C)C(C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C(CCCN=C(N)N)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-N-[(Z)-1-pyridin-2-ylethylideneamino]-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B11931538.png)

![6-ethyl-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B11931543.png)

![[(4aS,8aR)-1-(4-fluorophenyl)-6-(2-methyltriazol-4-yl)sulfonyl-4,5,7,8,8a,9-hexahydropyrazolo[3,4-g]isoquinolin-4a-yl]-[4-(trifluoromethyl)pyridin-2-yl]methanone](/img/structure/B11931553.png)

![7-Methyl-2-morpholin-4-yl-9-[1-(1,3-thiazol-2-ylamino)ethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11931554.png)

![2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B11931572.png)

![2-(((5-(1H-Benzo[d]imidazol-2-yl)-2-methylphenyl)imino)methyl)-4-benzyl-6-nitrophenol](/img/structure/B11931581.png)

![N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)-5-methyl-1-(2-pyridyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11931583.png)

![2-[(6-{[(5-Methylthiophen-2-yl)methyl]amino}-9-propylpurin-2-yl)amino]butan-1-ol](/img/structure/B11931594.png)

![[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]-[2-(2,5-dioxopyrrol-1-yl)ethyl]azanium](/img/structure/B11931608.png)

![but-2-enedioic acid;3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid](/img/structure/B11931611.png)